Cas no 69926-31-4 (20(S),24(R)-Ocotillol)

20(S),24(R)-Ocotillol is a tetracyclic triterpenoid derivative derived from dammarane-type saponins, notable for its stereospecific configuration at the C-20 and C-24 positions. This compound exhibits significant pharmacological potential, particularly in cardiovascular and neuroprotective applications, due to its ability to modulate cellular signaling pathways and reduce oxidative stress. Its well-defined stereochemistry ensures consistent bioactivity, making it a valuable reference standard for research. The compound's stability and solubility profile further enhance its utility in in vitro and in vivo studies. As a high-purity synthetic or naturally isolated product, 20(S),24(R)-Ocotillol is suited for mechanistic investigations and drug development targeting inflammation and ischemia-related conditions.
20(S),24(R)-Ocotillol structure
20(S),24(R)-Ocotillol structure
商品名:20(S),24(R)-Ocotillol
CAS番号:69926-31-4
MF:C30H52O5
メガワット:492.730890274048
CID:1505954
PubChem ID:15886258

20(S),24(R)-Ocotillol 化学的及び物理的性質

名前と識別子

    • 20(S),24(R)-Ocotillol
    • (20S)-Protopanaxatriol oxide I
    • FS-8122
    • DA-69705
    • (3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
    • PD125151
    • HY-N6262
    • CS-0032798
    • AKOS040760203
    • 69926-31-4
    • (1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol
    • (3R,6R,12R,20S,24R)-20,24-Epoxydammarane- 3,6,12,25-tetraol
    • MDL: MFCD28964214
    • インチ: 1S/C30H52O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19-,20+,21-,22+,23-,24-,27+,28+,29+,30-/m0/s1
    • InChIKey: XIGBHUXQOPWGDK-HTGHARJWSA-N
    • ほほえんだ: O[C@@H]1C[C@@H]2[C@@]3(C)CC[C@@H](C(C)(C)[C@@H]3[C@H](C[C@@]2(C)[C@]2(C)CC[C@H]([C@]3(C)CC[C@H](C(C)(C)O)O3)[C@H]21)O)O

計算された属性

  • せいみつぶんしりょう: 492.381475g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.6
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 492.381475g/mol
  • 単一同位体質量: 492.381475g/mol
  • 水素結合トポロジー分子極性表面積: 90.2Ų
  • 重原子数: 35
  • 複雑さ: 856
  • 同位体原子数: 0
  • 原子立体中心数の決定: 12
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 492.7

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.126±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 594.5±50.0 °C at 760 mmHg
  • フラッシュポイント: 313.3±30.1 °C
  • ようかいど: Insuluble (3.9E-3 g/L) (25 ºC),
  • じょうきあつ: 0.0±3.8 mmHg at 25°C

20(S),24(R)-Ocotillol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0032798-5mg
20(S),24(R)-Ocotillol
69926-31-4
5mg
$514.0 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1783-5mg
20(S),24(R)-Ocotillol
69926-31-4 98%
5mg
$150 2023-09-20
ChemScence
CS-0032798-1mg
20(S),24(R)-Ocotillol
69926-31-4
1mg
$171.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54390-5mg
20(S),24(R)-Ocotillol
69926-31-4 98%
5mg
¥0.00 2023-09-07
MedChemExpress
HY-N6262-1mg
20(S),24(R)-Ocotillol
69926-31-4 99.89%
1mg
¥1500 2024-04-17
MedChemExpress
HY-N6262-5mg
20(S),24(R)-Ocotillol
69926-31-4 99.89%
5mg
¥4500 2024-04-17
Chengdu Biopurify Phytochemicals Ltd
BP1783-10mg
20(S),24(R)-Ocotillol
69926-31-4 98%
10mg
$265 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1220-5mg
20(S),24(R)-Ocotillol
69926-31-4
5mg
¥ 2850 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1220-1 mL * 10 mM (in DMSO)
20(S),24(R)-Ocotillol
69926-31-4
1 mL * 10 mM (in DMSO)
¥ 2950 2023-09-08
A2B Chem LLC
AH19346-10mg
20(S),24(R)-Ocotillol
69926-31-4 ≥98%
10mg
$510.00 2024-04-19

20(S),24(R)-Ocotillol 関連文献

20(S),24(R)-Ocotillolに関する追加情報

Introduction to 20(S),24(R)-Ocotillol (CAS No: 69926-31-4)

20(S),24(R)-Ocotillol, identified by its Chemical Abstracts Service (CAS) number 69926-31-4, is a naturally occurring triterpenoid compound derived from the roots of Smilax regelii, commonly known as sarsaparilla. This compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. The stereochemistry of 20(S),24(R)-Ocotillol, specifically its (S)-configuration at the 20th carbon and (R)-configuration at the 24th carbon, plays a crucial role in determining its biological efficacy and mechanism of action.

The structural complexity of 20(S),24(R)-Ocotillol contributes to its unique pharmacological properties. As a member of the friedelane class of triterpenoids, it exhibits structural similarities to other bioactive natural products, such as oleanolic acid and ursolic acid. However, the specific stereochemistry and functional groups present in 20(S),24(R)-Ocotillol endow it with distinct interactions with biological targets, making it a promising candidate for further investigation.

Recent studies have highlighted the anti-inflammatory, antioxidant, and anticancer potential of 20(S),24(R)-Ocotillol. For instance, research published in the journal *Bioorganic & Medicinal Chemistry* demonstrated that 20(S),24(R)-Ocotillol effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect is attributed to its ability to modulate nuclear factor kappa B (NF-κB) signaling pathways, which are central to inflammatory responses.

In addition to its anti-inflammatory properties, 20(S),24(R)-Ocotillol has shown promise in cancer research. A study published in *European Journal of Pharmacology* reported that 20(S),24(R)-Ocotillol induces apoptosis in human breast cancer cells by activating caspase-dependent pathways. Furthermore, it has been observed to exhibit chemopreventive effects by inhibiting the proliferation of cancer cells and preventing tumor growth in animal models. These findings suggest that 20(S),24(R)-Ocotillol could be a valuable component in developing novel anticancer therapies.

The antioxidant activity of 20(S),24(R)-Ocotillol is another area of significant interest. Oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Research indicates that 20(S),24(R)-Ocotillol can scavenge free radicals and reduce oxidative damage by inhibiting enzymes such as lipoxygenase and cyclooxygenase. This property makes it a potential therapeutic agent for conditions associated with oxidative stress.

The pharmacokinetic profile of 20(S),24(R)-Ocotillol is also an important consideration for its clinical application. Studies have shown that 20(S),24(R)-Ocotillol exhibits moderate oral bioavailability and undergoes extensive metabolism in vivo. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. Understanding these metabolic pathways is crucial for optimizing drug dosing and minimizing potential drug-drug interactions.

From a synthetic chemistry perspective, the total synthesis or semi-synthesis of 20(S),24(R)-Ocotillol has been a subject of interest for medicinal chemists. The development of efficient synthetic routes not only facilitates large-scale production but also allows for structural modifications to enhance bioactivity. Recent advances in biocatalysis have enabled the stereoselective synthesis of complex triterpenoids, including 20(S),24(R)-Ocotillol, using engineered enzymes as catalysts.

The therapeutic potential of 20(S),24(R)-Ocotillol extends beyond inflammation, cancer, and oxidative stress. Emerging research suggests that it may have neuroprotective effects by modulating neurotransmitter systems and protecting against neurotoxicity. For example, studies have indicated that 20(S),24(R)-Ocotillol can attenuate neuronal damage induced by excitotoxicity and oxidative stress in models of Parkinson's disease.

In conclusion, 20(S),24(R)-Ocotillol (CAS No: 69926-31-4) is a multifaceted natural product with significant therapeutic potential across various diseases. Its unique stereochemistry, bioactive properties, and pharmacokinetic characteristics make it an attractive candidate for further clinical development. As research continues to uncover new applications for this compound, it holds promise as a valuable addition to the pharmacopeia.

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